4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 4-oxo-N-(phenylmethyl)-
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Overview
Description
N-BENZYL-4-OXO-4H-PYRIDO[12-A]PYRIMIDINE-3-CARBOXAMIDE is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of N-BENZYL-4-OXO-4H-PYRIDO[12-A]PYRIMIDINE-3-CARBOXAMIDE includes a pyrido[1,2-a]pyrimidine core, which is fused with a benzyl group and a carboxamide group, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-4-OXO-4H-PYRIDO[12-A]PYRIMIDINE-3-CARBOXAMIDE typically involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-(hetero)aryl acetyl chlorides . This method allows for the formation of the pyrido[1,2-a]pyrimidine core. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetic acid, and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of N-BENZYL-4-OXO-4H-PYRIDO[12-A]PYRIMIDINE-3-CARBOXAMIDE may involve large-scale synthesis using similar cyclative condensation methods. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-4-OXO-4H-PYRIDO[12-A]PYRIMIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-BENZYL-4-OXO-4H-PYRIDO[12-A]PYRIMIDINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of various enzymes and biological pathways.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of N-BENZYL-4-OXO-4H-PYRIDO[12-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to the active sites of enzymes, inhibiting their activity. For example, it has been shown to inhibit HIV-1 integrase by chelating the magnesium ion in the active site, thereby preventing the integration of viral DNA into the host genome . This mechanism is crucial for its potential therapeutic applications.
Comparison with Similar Compounds
N-BENZYL-4-OXO-4H-PYRIDO[12-A]PYRIMIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
4-Oxo-4H-quinolizine derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.
Pyrido[1,2-a]pyrimidine derivatives: These compounds have variations in their substituents, leading to different biological activities and applications.
The uniqueness of N-BENZYL-4-OXO-4H-PYRIDO[12-A]PYRIMIDINE-3-CARBOXAMIDE lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C16H13N3O2 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
N-benzyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C16H13N3O2/c20-15(18-10-12-6-2-1-3-7-12)13-11-17-14-8-4-5-9-19(14)16(13)21/h1-9,11H,10H2,(H,18,20) |
InChI Key |
XEYNJEFLRNWRFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN=C3C=CC=CN3C2=O |
Origin of Product |
United States |
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